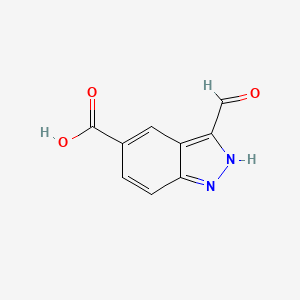

3-Formyl-1H-indazole-5-carboxylic acid

Descripción general

Descripción

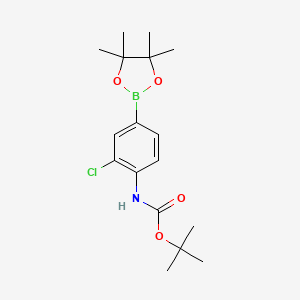

3-Formyl-1H-indazole-5-carboxylic acid is a derivative of indazole, which is a heterocyclic compound containing a pyrazole ring fused to a benzene ring. The formyl and carboxylic acid functional groups on the indazole scaffold make it a versatile intermediate for various chemical reactions and potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of formylated indazole derivatives, such as 3-Formyl-1H-indazole-5-carboxylic acid, can be achieved through chemodivergent C-3 functionalization of 2H-indazoles. This process utilizes carboxylic acid and DMSO as the combined source of the carboxylic acid ester group and DMSO as the formylating agent, producing a series of formylated indazoles in moderate to excellent yields. The reactions likely proceed through a radical pathway, which is transition-metal-free and occurs under aerobic conditions .

Molecular Structure Analysis

The molecular structure of formylated indazole derivatives can be complex, with the potential for various intermolecular interactions. For instance, in the case of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, the structure is characterized by π-interactions between the formyl group and triazole rings. These interactions include n→π*, lp···π, and π···π, which are crucial for the stability and reactivity of the compound .

Chemical Reactions Analysis

Formylated indazole derivatives can undergo further chemical transformations. For example, intramolecular cyclization of N1-formyl-1H-azolyl-1-carboxamidrazones can lead to the formation of azolyl-substituted 1H-1,2,4-triazoles. This reaction demonstrates the reactivity of the formyl group in facilitating cyclization under specific conditions, such as brief reflux in DMF . Additionally, the formyl group can act as a versatile building block for the construction of annulated 1,2,3-triazoles, as seen in the synthesis of various triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Formyl-1H-indazole-5-carboxylic acid derivatives are influenced by their functional groups and molecular structure. The presence of the formyl group can lead to tautomerism, as observed in the case of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, where the free acid form predominates in solution under its cyclic tautomer . The carboxylic acid group is also involved in intramolecular hydrogen bonding, which can affect the compound's solubility and crystallization behavior . The polymorphism and isostructurality of related compounds, such as 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives, further illustrate the complexity of these molecules' solid-state forms .

Aplicaciones Científicas De Investigación

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : 3-Formyl-1H-indazole-5-carboxylic acid can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

- Results : The outcomes of these syntheses are indole derivatives, which have various biologically vital properties and play a main role in cell biology .

-

Synthesis of Tryptophan Dioxygenase Inhibitors

- Field : Medicinal Chemistry

- Application : 3-Formyl-1H-indazole-5-carboxylic acid can be used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .

- Results : The outcomes of these syntheses are tryptophan dioxygenase inhibitors, which could potentially be used as anticancer immunomodulators .

-

Enantioselective Preparation of Antifungal Agents

-

Synthesis of BACE-1 Inhibitors

-

Synthesis of Anti-inflammatory Agents

- Field : Medicinal Chemistry

- Application : 3-Formyl-1H-indazole-5-carboxylic acid can be used in the synthesis of derivatives that have shown significant anti-inflammatory effects .

- Results : The outcomes of these syntheses are derivatives that have shown to inhibit paw edema by 76-77%, which is comparable to the effect of indomethacin, a common anti-inflammatory drug .

-

Synthesis of Biologically Active Compounds

Safety And Hazards

The safety information for 3-Formyl-1H-indazole-5-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

While specific future directions for 3-Formyl-1H-indazole-5-carboxylic acid are not mentioned in the search results, the medicinal properties of indazoles are expected to be explored in the near future for the treatment of various pathological conditions . This is due to their wide variety of biological properties .

Propiedades

IUPAC Name |

3-formyl-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-4-8-6-3-5(9(13)14)1-2-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPWHWRNFRJKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626181 | |

| Record name | 3-Formyl-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-1H-indazole-5-carboxylic acid | |

CAS RN |

885519-98-2 | |

| Record name | 3-Formyl-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-1H-indazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)

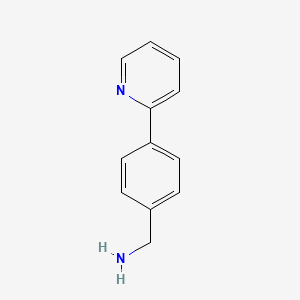

![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)